5-(3-Hydroxypropyl)-1,2-oxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Hydroxypropyl)-1,2-oxazole-3-carboxylic acid is a chemical compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a hydroxypropyl group at the 5-position and a carboxylic acid group at the 3-position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxypropyl)-1,2-oxazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable β-keto ester and an amino alcohol, the oxazole ring can be formed through a cyclization reaction. The reaction conditions typically involve heating the reactants in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxypropyl)-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The oxazole ring can undergo substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products
Oxidation: Conversion of the hydroxypropyl group to a carboxyl group results in the formation of 5-(3-Carboxypropyl)-1,2-oxazole-3-carboxylic acid.
Reduction: Reduction of the carboxylic acid group yields 5-(3-Hydroxypropyl)-1,2-oxazole-3-methanol.
Substitution: Substitution at the 2-position can lead to various derivatives depending on the substituent introduced.
Scientific Research Applications
5-(3-Hydroxypropyl)-1,2-oxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxypropyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
5-(3-Hydroxypropyl)-1,2-oxazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.
5-(3-Hydroxypropyl)-1,3-oxazole-3-carboxylic acid: Similar structure but with the nitrogen atom at the 3-position.
5-(3-Hydroxypropyl)-1,2-thiazole-3-carboxylic acid: Similar structure but with a sulfur atom replacing the oxygen atom in the ring.
Uniqueness
5-(3-Hydroxypropyl)-1,2-oxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxypropyl group and a carboxylic acid group on the oxazole ring allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-(3-hydroxypropyl)-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c9-3-1-2-5-4-6(7(10)11)8-12-5/h4,9H,1-3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMTZPUPIRHHEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=O)O)CCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.